N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxazole ring, and an ethylphenoxy acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and a nitrile.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.
Attachment of the Ethylphenoxy Acetamide Moiety: This step involves the reaction of the oxazole derivative with 4-ethylphenoxy acetic acid or its derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)acetamide: Lacks the oxazole ring and ethylphenoxy group.
4-(4-bromophenyl)-1,2-oxazole: Lacks the ethylphenoxy acetamide moiety.
2-(4-ethylphenoxy)acetamide: Lacks the bromophenyl and oxazole groups.
The uniqueness of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)acetamide lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17BrN2O3 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C19H17BrN2O3/c1-2-13-3-9-16(10-4-13)24-12-18(23)21-19-11-17(22-25-19)14-5-7-15(20)8-6-14/h3-11H,2,12H2,1H3,(H,21,23) |
InChI Key |
GXRXGWYAVHXLFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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